molecular formula C22H19FN2O10S3 B2683177 2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate CAS No. 1330369-30-6

2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate

Cat. No. B2683177
M. Wt: 586.58
InChI Key: LAWACEPINKUEGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity, selectivity, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Modification and Synthesis of Sulfonamide Derivatives

  • Synthesis of Sulfonamide Derivatives for Anticancer Activity : A study highlighted the synthesis of sulfonamide derivatives and their evaluation for anticancer activities against various cancer cell lines. The modification of the acetamide group in certain compounds showed reduced toxicity and retained antiproliferative activity, suggesting potential for development as anticancer agents with low toxicity (Wang et al., 2015).

  • Anticonvulsant Activities of Heterocyclic Acetamide Derivatives : Research on the synthesis of heterocyclic acetamide derivatives demonstrated significant anticonvulsant activities in models of induced seizures. This study suggests the potential of such compounds for development into anticonvulsant medications (Kohn et al., 1993).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : A study described the synthesis of new triazole derivatives from (S)-naproxen, which were evaluated for their in vitro anticancer activity against prostate cancer cell lines. This research highlights the potential of structurally similar compounds for the development of new anticancer agents (Han et al., 2018).

  • Development of Sulfonated Poly(arylene ether sulfone) Copolymers : Another study focused on the synthesis of sulfonated poly(arylene ether sulfone) copolymers for use as polyelectrolyte membrane materials in fuel cell applications. The research underscores the importance of sulfonated compounds in the development of materials with high proton conductivity for energy technologies (Kim et al., 2008).

Safety And Hazards

This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or modifications of the compound.


Please note that these analyses would require access to specialized knowledge, equipment, and resources, and would typically be carried out by trained scientists in a laboratory setting. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O6S2.H2O4S/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15;1-5(2,3)4/h2-12H,13H2,1H3,(H,24,26);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWACEPINKUEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate

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